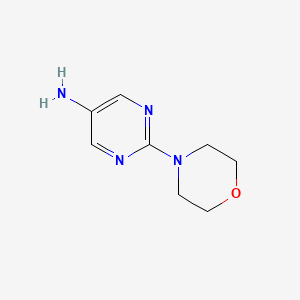

2-(Morpholin-4-yl)pyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLBLSPGRFRXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496202 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-68-4 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the efficient synthesis and rigorous characterization of this valuable scaffold. We will delve into a robust two-step synthetic pathway, providing not just the procedural steps but also the underlying chemical principles that govern the reaction outcomes. Furthermore, this guide establishes a self-validating system for compound characterization through detailed analytical protocols and expected data, ensuring the integrity of the final product.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, owing to its prevalence in natural products and its ability to engage in a multitude of interactions with biological targets.[1][2] When functionalized with an amino group at the 2-position and a morpholine moiety, the resulting this compound scaffold becomes a privileged structure in modern drug discovery. This is particularly evident in the field of oncology, where this and structurally related motifs are integral to the development of kinase inhibitors.[3][4][5]

The morpholine group, with its oxygen atom, can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of kinase active sites.[6] This interaction, combined with the hydrogen bonding capabilities of the aminopyrimidine core, provides a strong anchor for inhibitor binding. Notably, derivatives of this scaffold have shown potent inhibitory activity against key signaling proteins such as Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[7][8][9] A comprehensive understanding of the synthesis and characterization of this core structure is therefore paramount for researchers aiming to develop novel therapeutics targeting these pathways.

Synthetic Strategy and Rationale

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the commercially available 2-chloro-5-nitropyrimidine. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) and subsequent chemoselective reduction.

Caption: Overall synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the chloride at the C2 position of 2-chloro-5-nitropyrimidine with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Electrophile Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strongly electron-withdrawing nitro group (-NO2) at the 5-position. This activation is crucial for the facile attack by a nucleophile.[10]

-

Nucleophile: Morpholine is a secondary amine that serves as an effective nitrogen nucleophile. Its cyclic structure can also impart favorable pharmacokinetic properties to the final molecule.

-

Regioselectivity: In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position.[10] However, in our substrate, 2-chloro-5-nitropyrimidine, the only available leaving group is at the C2 position, thus ensuring a regioselective substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[11]

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Heating is generally required to provide sufficient energy to overcome the activation barrier of the reaction.

Experimental Protocol: Synthesis of 4-(5-Nitropyrimidin-2-yl)morpholine

-

To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(5-nitropyrimidin-2-yl)morpholine as a solid.

Step 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine.

Causality Behind Experimental Choices:

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[12][13] It offers high chemoselectivity, leaving other functional groups, such as the pyrimidine and morpholine rings, intact.

-

Catalyst: Palladium on activated carbon (Pd/C) is a widely used and robust catalyst for this transformation.[8][14] The carbon support provides a high surface area for the reaction to occur.

-

Hydrogen Source: The reduction can be carried out using hydrogen gas (H2) at atmospheric or slightly elevated pressure.

-

Solvent: A polar protic solvent like ethanol or methanol is typically used as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-(5-nitropyrimidin-2-yl)morpholine (1.0 eq) in ethanol (20 mL/mmol) in a flask suitable for hydrogenation, add 10% Palladium on carbon (10% w/w).

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 12-16 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Caption: Logical workflow for the characterization of the final product.

Predicted Characterization Data

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.0-8.2 (s, 2H, pyrimidine-H), ~4.5-4.7 (br s, 2H, -NH₂), ~3.6-3.8 (t, 4H, morpholine-H), ~3.4-3.6 (t, 4H, morpholine-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160-162 (pyrimidine-C2), ~145-147 (pyrimidine-C4/C6), ~135-137 (pyrimidine-C5), ~65-67 (morpholine-C), ~44-46 (morpholine-C) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₈H₁₂N₄O [M+H]⁺: 181.1084; Found: 181.1080 ± 5 ppm |

Interpretation of Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The broad singlet for the amino protons is characteristic and its chemical shift can vary with concentration and temperature. The morpholine protons will appear as two triplets, integrating to four protons each, in the aliphatic region. The downfield triplet corresponds to the protons adjacent to the oxygen atom.[15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the pyrimidine and morpholine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom. The carbon attached to the morpholino nitrogen (C2) will be significantly downfield.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of the synthesized compound.[15][16][17] The experimentally determined exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for the protonated molecule [M+H]⁺.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound, a key scaffold in medicinal chemistry. By providing a thorough explanation of the chemical principles behind each step, from the regioselective nucleophilic aromatic substitution to the chemoselective nitro group reduction, this guide empowers researchers to not only replicate the synthesis but also to understand and potentially adapt it for the creation of novel analogs. The comprehensive characterization workflow, complete with expected analytical data, establishes a framework for ensuring the identity and purity of the final compound, a critical aspect of any drug discovery program. The insights provided herein are intended to facilitate the exploration of new chemical space around this privileged scaffold, ultimately contributing to the development of next-generation therapeutics.

References

- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 13. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-4-yl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Morpholinopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] When fused with a morpholine ring, a privileged pharmacophore known to enhance potency and modulate pharmacokinetic properties, the resulting morpholinopyrimidine derivatives have emerged as a class of compounds with significant therapeutic potential.[2][3] These compounds have garnered considerable attention for their ability to interact with a wide array of biological targets, most notably protein kinases, making them highly valuable in the development of novel anticancer agents and other targeted therapies.[3] Understanding the fundamental physicochemical properties of these molecules is paramount for researchers in drug development, as these characteristics directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and analytical characterization.

This technical guide provides a comprehensive overview of the core physicochemical properties of a specific morpholinopyrimidine derivative, 2-(Morpholin-4-yl)pyrimidin-5-amine (CAS No. 65735-68-4).[4] As a Senior Application Scientist, this document is structured to not only present the available data but also to provide the underlying scientific rationale for the experimental methodologies used to determine these properties. The aim is to equip researchers with the foundational knowledge necessary to effectively work with and advance the study of this and related compounds.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters dictate how a molecule will behave in biological systems and guide formulation strategies. For this compound, a combination of experimental data for closely related analogs and predicted values provides a foundational profile.

Structural and Molecular Data

The fundamental identity of this compound is defined by its chemical structure and molecular formula.

Caption: Chemical structure of this compound.

Table 1: Molecular and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 65735-68-4 | [4] |

| Molecular Formula | C₈H₁₂N₄O | [4] |

| Molecular Weight | 180.21 g/mol | [4][5] |

| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)N | [5] |

| InChIKey | UMUSFEOPXQLLAG-UHFFFAOYSA-N | [5] |

Key Physicochemical Parameters

Table 2: Physicochemical Properties

| Property | Predicted/Analog Value | Rationale/Comparison |

| Melting Point (°C) | 105-130 | Pyrimidine derivatives with similar molecular weights often exhibit melting points in this range. For instance, 4-Chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidine has a melting point of 105-107 °C.[6] |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are expected for heterocyclic compounds with multiple hydrogen bond donors and acceptors. Direct distillation is often not feasible due to decomposition. |

| Aqueous Solubility | Moderately Soluble | The presence of the morpholine oxygen and the amine group suggests the potential for hydrogen bonding with water, which would enhance solubility. |

| pKa (most basic) | 4.5 - 5.5 | The pyrimidine ring nitrogens are weakly basic. The exocyclic amino group's basicity is reduced by the electron-withdrawing nature of the pyrimidine ring. The pKa of unsubstituted pyrimidine is 1.1.[7] The morpholine nitrogen's basicity is also significantly reduced due to its attachment to the electron-deficient pyrimidine ring. |

| LogP | ~0.5 - 1.5 | The morpholine group increases polarity, while the pyrimidine and its substituents contribute to lipophilicity. The predicted value suggests a compound with a balance of hydrophilic and lipophilic character. The XLogP3-AA for the isomeric 4-morpholin-4-ylpyrimidin-2-amine is -0.1.[5] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting point.

-

Refined Measurement: The determination is repeated with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for melting point determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reverse-phase HPLC method is typically employed for compounds like aminopyrimidines.[8][9]

Methodology: Reverse-Phase HPLC

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Shim-pack Scepter C18).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).[8][10] Isocratic or gradient elution can be used to optimize separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducibility.[8]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 280 nm).[8]

-

-

Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the area percentage of any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Caption: Workflow for HPLC purity analysis.

pKa Determination

Rationale: The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.[11] For a molecule with multiple ionizable centers like this compound, determining the pKa of each group is important. Potentiometric titration and NMR spectroscopy are common methods for pKa determination.[12][13]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system if solubility is low. The ionic strength is kept constant with a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the basic groups are protonated.[13]

Spectral Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Morpholine Protons: Two multiplets, typically around δ 3.6-3.8 ppm and δ 3.4-3.6 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively. Each multiplet would integrate to 4 protons.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Pyrimidine Carbons: Signals in the range of δ 140-165 ppm.

-

Morpholine Carbons: Two signals around δ 66 ppm (adjacent to oxygen) and δ 45 ppm (adjacent to nitrogen).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=N and C=C Stretching (Pyrimidine Ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretching (Morpholine): A strong band around 1115 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 180.

-

Protonated Molecular Ion ([M+H]⁺): In electrospray ionization (ESI) mode, a prominent peak at m/z = 181 would be expected.

Structure-Activity Relationship (SAR) Insights and Potential Applications

The morpholinopyrimidine core is a well-established pharmacophore in medicinal chemistry, particularly in the field of oncology.[2][3] The morpholine moiety is often incorporated to improve aqueous solubility and metabolic stability, and to form key hydrogen bond interactions with target proteins.[3] The pyrimidine ring serves as a versatile scaffold for introducing various substituents to modulate potency and selectivity.[1]

Derivatives of morpholinopyrimidines have shown potent inhibitory activity against a range of protein kinases, including phosphoinositide 3-kinases (PI3Ks) and Polo-like kinases (PLKs).[14] The specific substitution pattern on the pyrimidine ring is crucial for determining the biological activity.[1] The 5-amino group on this compound can serve as a key hydrogen bond donor and a point for further chemical modification to explore the structure-activity relationship and develop new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, grounded in established scientific principles and methodologies. While experimental data for this specific compound is limited, a robust profile has been constructed based on data from closely related analogs and predictive models. The provided experimental protocols offer a validated framework for researchers to determine these properties in their own laboratories. A thorough understanding of the physicochemical characteristics outlined herein is fundamental for any scientist working with this and related morpholinopyrimidine compounds, enabling more efficient and effective research and development in the pursuit of novel therapeutics.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Morpholin-4-ylpyrimidin-5-amine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

A-Technical-Guide-to-2-(Morpholin-4-yl)pyrimidin-5-amine:-Synthesis-Procurement-and-Applications

Executive Summary

This document provides a comprehensive technical overview of 2-(Morpholin-4-yl)pyrimidin-5-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The morpholino-pyrimidine scaffold is a privileged structure, frequently incorporated into molecules targeting critical cellular pathways, particularly protein kinases. This guide details the compound's physicochemical properties, provides a validated synthesis protocol, outlines key applications, and offers a directory of commercial suppliers. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholino-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a versatile scaffold. When functionalized with a morpholine moiety, the resulting structure often exhibits favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.

This compound (CAS No. 65735-68-4) is a key bifunctional intermediate. The amine group at the C5 position serves as a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries through reactions such as amide bond formation, sulfonylation, and reductive amination. The morpholine group at the C2 position frequently anchors the molecule within the binding pockets of target proteins, often forming critical hydrogen bonds. This unique combination of features has positioned the compound as a valuable starting material for the development of inhibitors for various protein kinases, including PI3K, mTOR, and PLK4, which are implicated in cancer and other proliferative diseases.

Physicochemical and Structural Properties

Accurate identification and characterization are paramount for reproducible scientific outcomes. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65735-68-4 | [1][2] |

| Molecular Formula | C₈H₁₂N₄O | [3] |

| Molecular Weight | 180.21 g/mol | [3] |

| Appearance | Beige crystalline solid | [3] |

| Purity | Typically ≥95% | [1][3] |

| Boiling Point | 413.8 °C at 760 mmHg | [1] |

| SMILES | Nc1cnc(N2CCOCC2)nc1 | [3] |

| InChI Key | LBLBLSPGRFRXOF-UHFFFAOYSA-N | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_morph [label="N", pos="-2.6,1.5!"]; C_morph1 [label="C", pos="-3.9,2.25!"]; C_morph2 [label="C", pos="-5.2,1.5!"]; O_morph [label="O", pos="-5.2,0!"]; C_morph3 [label="C", pos="-3.9,-0.75!"]; C_morph4 [label="C", pos="-2.6,0!"]; N_amine [label="NH₂", pos="2.6,-1.5!"]; // Pyrimidine ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; // Double bonds in pyrimidine edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; // Substituent bonds edge [style=solid]; C2 -- N_morph [label=""]; C5 -- N_amine [label=""]; // Morpholine ring bonds N_morph -- C_morph1 [label=""]; C_morph1 -- C_morph2 [label=""]; C_morph2 -- O_morph [label=""]; O_morph -- C_morph3 [label=""]; C_morph3 -- C_morph4 [label=""]; C_morph4 -- N_morph [label=""];

}

Caption: Chemical structure of this compound.

Synthesis and Quality Control

Reference Synthetic Protocol

The most common and reliable synthesis route involves the reduction of a nitro-pyrimidine precursor. This method is efficient and scalable for laboratory purposes. The causality behind this choice is the high reactivity of the nitro group towards reduction without affecting the stable pyrimidine and morpholine rings.

Workflow: Catalytic Hydrogenation

-

Precursor: 4-(5-Nitro-2-pyrimidinyl)morpholine

-

Reaction: Reduction of the nitro group to an amine.

-

Product: this compound

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Step-by-Step Methodology:

-

Step 1: Vessel Preparation: To a solution of 4-(5-nitro-2-pyrimidinyl)morpholine (1.0 eq) in ethanol (10 mL per 350 mg of starting material) in a suitable reaction flask, add 10% Palladium on activated carbon (Pd/C) (approx. 0.3x weight of starting material).

-

Rationale: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process. Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups.

-

-

Step 2: Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (a balloon is sufficient for this scale).

-

Step 3: Reaction Monitoring: Stir the mixture vigorously at 25 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Step 4: Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.

-

Rationale: The catalyst is pyrophoric and must be handled with care. Filtration is a critical step to prevent palladium contamination in the final product.

-

-

Step 5: Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid. This material is often of sufficient purity (typically >95%) for direct use in subsequent synthetic steps.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks is essential.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 181.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structural integrity. The proton NMR will show characteristic peaks for the pyrimidine ring protons, the morpholine protons, and the amine protons.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95% for use in sensitive biological assays or further synthesis.

Application as a Core Scaffold in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for creating more complex and biologically active molecules, particularly kinase inhibitors. The 5-amino group provides a convenient point for chemical diversification.

Caption: Diversification pathways from the core scaffold to various inhibitor classes.

This scaffold is a key component in compounds designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. The morpholine oxygen often acts as a hydrogen bond acceptor at the hinge region of the kinase domain. For instance, derivatives have been synthesized as dual PI3K and BRAF inhibitors, demonstrating potent antiproliferative effects in various cancer cell lines.

Procurement and Handling

Commercial Availability

This compound is readily available from several fine chemical suppliers. When sourcing, researchers should prioritize suppliers who provide a certificate of analysis (CoA) with detailed purity and characterization data.

Table 2: Representative Commercial Suppliers

| Supplier | Website | Notes |

| Apollo Scientific | https://www.apolloscientific.co.uk | Offers the compound for laboratory use.[3] |

| Fluorochem | https://www.fluorochem.co.uk | Lists the product among its building blocks.[4] |

| Alfa Chemistry | https://www.alfa-chemistry.com | Provides the compound for research purposes.[2] |

| MOLBASE | https://www.molbase.com | A marketplace listing various suppliers and purities.[1] |

| Dayang Chem | https://www.echemi.com | Lists the compound in its product catalog.[5] |

Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.

Safety, Handling, and Storage

As with any amine-containing heterocyclic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[8] The compound may be air or moisture-sensitive over long periods.

Conclusion

This compound is more than a simple chemical; it is a validated and highly valuable scaffold for modern drug discovery. Its straightforward synthesis, commercial availability, and versatile reactivity make it an essential tool for medicinal chemists targeting kinases and other enzyme classes. This guide provides the foundational knowledge required to effectively procure, handle, and strategically implement this compound in research and development programs aimed at discovering the next generation of targeted therapies.

References

- 1. 2-Morpholin-4-ylpyrimidin-5-amine65735-68-4,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

The Biological Activity of Morpholino-Pyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The morpholino-pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity and specificity. This guide provides an in-depth technical exploration of the synthesis, mechanism of action, and diverse biological activities of this versatile scaffold, with a particular focus on its role in oncology and inflammation. We will delve into the causality behind experimental designs and provide actionable protocols for researchers in the field. The core strength of this scaffold lies in the unique combination of the pyrimidine ring, a key component of nucleobases, and the morpholine moiety, which often enhances aqueous solubility and metabolic stability.[1] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the morpholine oxygen can form critical hydrogen bonds with kinase hinge regions, a recurring theme in its biological activity.[2]

Core Synthesis Strategies: Building the Morpholino-Pyrimidine Backbone

The synthesis of morpholino-pyrimidine derivatives is typically achieved through a convergent strategy, allowing for the facile introduction of diversity at various positions of the pyrimidine core. A common and effective method involves the sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine starting material.

A general synthetic route is outlined below:

Caption: Generalized synthetic workflow for morpholino-pyrimidine derivatives.

In a typical procedure, 2,4,6-trichloropyrimidine is reacted with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dioxane.[3] The greater reactivity of the chlorine atom at the C4 position directs the initial substitution to yield a 4-morpholino-2,6-dichloropyrimidine intermediate. Subsequent substitutions at the C6 and C2 positions can be achieved by reacting with various nucleophiles or through metal-catalyzed cross-coupling reactions, respectively.[4] This stepwise approach allows for the generation of a large library of analogues for structure-activity relationship (SAR) studies. For instance, different benzyl bromides can be conjugated, followed by the introduction of the morpholine ring at the C-6 position of the benzylated pyrimidine ring.[5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has established the morpholino-pyrimidine scaffold as a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[2][6] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] The morpholine oxygen is capable of forming a key hydrogen bond with the hinge region of the kinase domain, which is a common feature of many PI3K inhibitors.[2]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the inhibitory action of morpholino-pyrimidine compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholino-pyrimidine scaffolds.

The constitutive activation of this pathway, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[4] Morpholino-pyrimidine derivatives, by competitively binding to the ATP-binding pocket of PI3K and/or mTOR, effectively block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][6]

Key Biological Activities

Anticancer Activity

The most extensively studied biological activity of morpholino-pyrimidine scaffolds is their anticancer efficacy. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including lung, breast, prostate, and liver cancers.[2][6][7]

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8d | PI3Kα | A549, PC-3, MCF-7, HepG2 | 6.02–10.27 | [6] |

| Compound 14c | PI3Kα | A549, PC-3, MCF-7 | 1.25 (for PI3Kα) | [2] |

| Compound 10j | mTOR, PI3Kα | A549, PC-3, MCF-7, Hela, HepG2 | 8.77-14.3 (cell lines), 1.1 (mTOR), 0.92 (PI3Kα) | [8] |

| Compound 2g | Not specified | SW480 (colorectal) | 5.10 | [5] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The anticancer mechanism is primarily attributed to the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[5] Molecular docking studies have further corroborated these findings, showing that these compounds can effectively bind to the active sites of cancer-related protein targets.[2]

Anti-inflammatory Activity

Recent studies have expanded the therapeutic potential of morpholino-pyrimidine scaffolds to include anti-inflammatory applications. Certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][9]

Compounds such as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) have been identified as potent inhibitors of NO production at non-cytotoxic concentrations.[3][9] The mechanism of their anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[9] Molecular docking studies suggest a strong binding affinity of these compounds to the active sites of iNOS and COX-2.[3]

Other Potential Biological Activities

The versatility of the morpholino-pyrimidine scaffold extends to other therapeutic areas, although these are less explored. Some derivatives have been investigated for their potential as:

-

Antibacterial agents: Certain pyridopyrimidine derivatives incorporating a morpholine moiety have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[10]

-

Antiviral agents: The pyrimidine core is a well-established pharmacophore in antiviral drug design, and morpholino-pyrimidine derivatives are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[11]

-

Ribonuclease A inhibitors: Morpholino derivatives of pyrimidine nucleosides have been shown to be moderate inhibitors of ribonuclease A, suggesting potential applications in pathologies associated with its homologues, such as human angiogenin, which is implicated in tumor neovascularization.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of morpholino-pyrimidine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of novel morpholino-pyrimidine compounds on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.1%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Kinase Inhibition Assay: PI3Kα Enzyme Assay

This protocol provides a framework for assessing the direct inhibitory effect of morpholino-pyrimidine compounds on the enzymatic activity of PI3Kα.

Principle: The assay measures the amount of ADP produced from the kinase reaction (phosphorylation of phosphatidylinositol) using a luminescence-based detection system. A decrease in luminescence indicates inhibition of the kinase.

Materials:

-

Recombinant human PI3Kα enzyme

-

PI3K substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, enzyme, substrate, and ATP solutions according to the manufacturer's instructions.

-

-

Compound Addition:

-

Add 2.5 µL of the test compound at various concentrations to the wells of the assay plate.

-

Include a positive control (a known PI3Kα inhibitor, e.g., GDC-0941) and a negative control (DMSO).

-

-

Kinase Reaction Initiation:

-

Add 2.5 µL of the PI3Kα enzyme solution to each well.

-

Add 5 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

Kinase Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition using the following formula:

-

% Inhibition = 100 - [((Luminescence of treated sample - Luminescence of background) / (Luminescence of control - Luminescence of background)) x 100]

-

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the morpholino-pyrimidine scaffold have yielded valuable insights into the structural requirements for potent biological activity.

-

The Morpholine Moiety: The morpholine ring is a critical pharmacophore. Its oxygen atom forms a crucial hydrogen bond with the hinge region of kinases, and its presence generally enhances the compound's physicochemical properties.[2]

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence the activity and selectivity of the compounds.

-

At the C2 and C6 positions: Introduction of various aryl or heteroaryl groups through Suzuki or other cross-coupling reactions can modulate the potency and selectivity. For instance, the introduction of a phenylpyridine-carboxamide scaffold has been shown to be beneficial for anticancer activity.[7]

-

At the C5 position: Modifications at this position can also impact activity, though this has been less extensively explored.

-

-

Electron-Withdrawing vs. Electron-Donating Groups: In some series of thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (e.g., Cl, F, Br) on an appended benzene ring showed better cytotoxic activity than those with electron-donating groups (e.g., OCH₃, H).[6]

Conclusion and Future Perspectives

The morpholino-pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its well-established role as a potent inhibitor of the PI3K/Akt/mTOR pathway has led to the discovery of numerous anticancer candidates with promising preclinical activity. Furthermore, emerging evidence of its anti-inflammatory and other biological activities suggests that the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area should focus on:

-

Improving Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

-

Exploring Novel Targets: Expanding the investigation of morpholino-pyrimidine libraries against other classes of biological targets to uncover new therapeutic applications.

-

In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Clinical Translation: Advancing the most promising candidates through the drug development pipeline towards clinical trials.

The continued exploration and optimization of the morpholino-pyrimidine scaffold hold great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action for 2-(Morpholin-4-yl)pyrimidin-5-amine

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural biomolecules like DNA and RNA and a wide array of therapeutic agents.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this broad class, compounds featuring a morpholine moiety attached to the pyrimidine core have garnered significant attention, particularly for their role as potent and selective enzyme inhibitors.[4]

This guide focuses on a specific molecule, 2-(Morpholin-4-yl)pyrimidin-5-amine. While direct, extensive research on this exact compound is not prolific in public literature, its structural motifs provide a strong basis for formulating a compelling mechanism of action hypothesis. By analyzing its constituent parts—the pyrimidine core, the morpholine ring, and the 5-amine group—we can draw logical inferences from extensive research on analogous compounds.

This document presents a scientifically grounded hypothesis that This compound functions as an ATP-competitive kinase inhibitor, with a high probability of targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. We will deconstruct this hypothesis, explore the underlying rationale, and propose a comprehensive experimental framework to rigorously validate this proposed mechanism.

The Central Hypothesis: A PI3K/mTOR Pathway Kinase Inhibitor

We hypothesize that this compound exerts its biological effects by competitively inhibiting the ATP-binding site of one or more protein kinases, with a primary focus on key nodes of the PI3K/Akt/mTOR pathway.

This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[5] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] The structural components of this compound align remarkably well with known pharmacophores of PI3K and mTOR inhibitors.

Deconstructing the Pharmacophore:

-

The Pyrimidine Core: The pyrimidine ring is a bioisostere of the adenine base in ATP.[7] This structural mimicry allows it to enter the kinase's ATP-binding pocket and establish key interactions.[8]

-

The Morpholine Moiety: The morpholine group is a critical feature in many documented PI3K/mTOR inhibitors.[5] The oxygen atom within the morpholine ring is perfectly positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase active site.[5] This interaction anchors the molecule, providing both affinity and selectivity.

-

The 5-Amine Group: The amine group at the 5-position of the pyrimidine ring can act as a hydrogen bond donor. This functionality can form additional interactions with amino acid residues in the active site, further enhancing binding affinity and potentially contributing to selectivity for specific kinases over others.

The proposed binding mode is a classic example of ATP-competitive inhibition, a mechanism employed by a vast number of successful kinase inhibitor drugs.

Visualizing the Proposed Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade. The hypothesized inhibitory action of this compound would occur at the level of PI3K and/or mTOR, blocking the downstream signaling that promotes cell growth and survival.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Validation Framework

To substantiate this hypothesis, a multi-tiered experimental approach is required, progressing from broad, target-agnostic screening to specific, mechanistic validation. This framework ensures that each step logically informs the next, building a robust body of evidence.

Tier 1: Target Identification and Engagement

The initial goal is to confirm that this compound directly interacts with protein kinases and to identify which ones.

Experiment 1.1: Kinome-Wide Profiling

Rationale: A broad screen against a large panel of kinases is the most efficient way to identify primary targets and assess selectivity. This unbiased approach prevents premature focus on a single candidate and can reveal unexpected activities.

Protocol: Kinase Panel Screening (e.g., DiscoverX KINOMEscan™)

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Concentration: Submit the compound for screening at a standard concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.

-

Binding Assay: The assay typically involves a competition binding format where the test compound competes with a tagged, immobilized ligand for binding to the kinase active site.

-

Data Analysis: Results are reported as percent of control (%Ctrl) or dissociation constant (Kd). A low %Ctrl value indicates strong binding. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).

-

Interpretation: Identify the top kinase hits. Based on our hypothesis, we anticipate strong binding to PI3K isoforms (e.g., PI3Kα, β, δ, γ) and/or mTOR.

Experiment 1.2: Cellular Target Engagement

Rationale: It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an effective method for this, as it measures the thermal stabilization of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a relevant cancer cell line known to have an active PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).

-

Compound Treatment: Treat intact cells with this compound (e.g., at 10 µM) and a vehicle control (DMSO) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

-

Cell Lysis & Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for the hypothesized targets (e.g., PI3Kα, mTOR).

-

Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature for the target protein in the compound-treated samples compared to the vehicle control.

Tier 2: Mechanistic and Cellular Confirmation

Once primary targets are identified and cellular engagement is confirmed, the next step is to characterize the biochemical mechanism and observe the downstream cellular consequences of target inhibition.

Experiment 2.1: In Vitro Enzymatic Assay

Rationale: To confirm direct enzymatic inhibition and determine the potency (IC50) of the compound against the identified kinase targets.

Protocol: LanthaScreen™ Eu Kinase Binding Assay or equivalent

-

Reagents: Use recombinant human PI3Kα and/or mTOR kinase, an appropriate ATP concentration (often at the Km value), and a fluorescently labeled tracer that binds to the ATP pocket.

-

Assay Plate Setup: In a 384-well plate, serially dilute this compound. Add the kinase, tracer, and ATP.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

| Hypothetical IC50 Data | This compound | Control Inhibitor (e.g., GDC-0941) |

| PI3Kα IC50 (nM) | 75 | 5 |

| mTOR IC50 (nM) | 250 | 10 |

| A-Kinase IC50 (nM) | >10,000 | >10,000 |

Experiment 2.2: Western Blot for Pathway Modulation

Rationale: To verify that target engagement in cells translates to the inhibition of downstream signaling events. This directly tests the functional consequences of the proposed mechanism.

Protocol: Downstream Signaling Western Blot

-

Cell Culture and Treatment: Seed MCF-7 cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity. Treat with a dose-range of this compound for 2-4 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K/mTOR pathway.

-

Lysis and Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.

-

Western Blot Analysis: Perform SDS-PAGE and Western blotting using primary antibodies against key phosphorylated proteins in the pathway:

-

Phospho-Akt (Ser473) - a direct downstream marker of PI3K activity.

-

Total Akt - as a loading control.

-

Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

-

Total S6 - as a loading control.

-

-

Data Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of Akt and S6 in the compound-treated samples compared to the stimulated vehicle control.

Visualizing the Experimental Workflow

This diagram outlines the logical flow of experiments from initial screening to final mechanistic validation.

Caption: A structured workflow for the experimental validation of the proposed mechanism of action.

Conclusion

The hypothesis that this compound acts as an ATP-competitive inhibitor of the PI3K/mTOR signaling pathway is built upon a strong foundation of established medicinal chemistry principles and extensive data from analogous compounds.[1][5][9] The pyrimidine core serves as an effective mimic of adenine, while the morpholine moiety provides a critical hydrogen-bonding interaction within the kinase hinge region.[5][8]

The proposed experimental framework provides a rigorous, step-by-step methodology to test this hypothesis. By progressing from broad kinome screening to specific enzymatic and cellular assays, researchers can build a comprehensive and compelling case for its mechanism of action. Successful validation would not only elucidate the biological function of this specific molecule but also contribute to the broader understanding of morpholino-pyrimidine scaffolds as a valuable class of kinase inhibitors for drug development.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2-(Morpholin-4-yl)pyrimidin-5-amine

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel synthetic compound, 2-(Morpholin-4-yl)pyrimidin-5-amine. The document is structured to guide researchers through a logical, multi-tiered screening cascade designed to efficiently identify and characterize potential therapeutic activities. By integrating established in vitro assays with a clear rationale rooted in the compound's structural motifs, this whitepaper serves as a practical manual for drug discovery professionals. We will detail the causality behind experimental choices, provide validated protocols for primary screening assays—including cytotoxicity, antimicrobial, and antioxidant evaluations—and outline a decision-making framework for subsequent secondary screening, such as kinase activity profiling. All methodologies are presented with an emphasis on scientific integrity, data validation, and authoritative grounding.

Introduction and Rationale

The compound this compound belongs to a chemical class of significant interest in medicinal chemistry. Its structure is a composite of two key pharmacophores: a pyrimidine nucleus and a morpholine ring.

-

The Pyrimidine Scaffold: The pyrimidine ring is a fundamental heterocyclic compound found in the nucleobases of DNA and RNA.[1] Its derivatives are known to possess an exceptionally broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The biological versatility of the pyrimidine nucleus is highly dependent on the nature and position of its substituents, making it a privileged scaffold in drug design.[1][4]

-

The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties.[5] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, and its flexible conformation can facilitate optimal binding to biological targets.[6][7] In many active compounds, the morpholine group is not merely a passive solubilizing agent but an integral part of the pharmacophore, directly contributing to target engagement, particularly with enzymes like kinases.[5][6][8]

The conjunction of these two moieties in this compound suggests a high probability of biological activity, particularly in the realms of oncology and infectious diseases. This warrants a systematic and efficient preliminary screening approach to uncover its therapeutic potential.

Caption: Rationale for screening based on the compound's core structural motifs.

A Tiered Screening Strategy: Maximizing Efficiency

A hierarchical or tiered screening approach is the most logical and resource-effective method for the initial evaluation of a novel compound. This strategy begins with broad, cost-effective in vitro assays to detect any "signal" of biological activity. Positive results, or "hits," from this primary screen then trigger more specific, mechanistically-focused secondary assays. This cascade prevents the expenditure of resources on complex assays for an inert compound and provides a clear, data-driven path for hit validation and characterization.

Caption: A logical workflow for the tiered preliminary biological screening cascade.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. We will employ three robust, well-characterized, and high-throughput-compatible assays.

Cytotoxicity & Antiproliferative Screening: The MTT Assay

Causality: This is the foundational assay in cancer drug discovery.[9] It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] A compound that reduces metabolic activity may be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation), both of which are desirable outcomes for potential anticancer agents. The MTT assay is chosen for its reliability, cost-effectiveness, and extensive validation in the scientific literature.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11]

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%).

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[13] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of each well at 540 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation (Hypothetical)

| Compound Concentration (µM) | Absorbance (540 nm) | % Viability (Relative to Vehicle) |

| Vehicle (0 µM) | 1.250 | 100% |

| 6.25 | 1.050 | 84.0% |

| 12.5 | 0.875 | 70.0% |

| 25 | 0.613 | 49.0% |

| 50 | 0.350 | 28.0% |

| 100 | 0.150 | 12.0% |

| Calculated IC₅₀ | ~26 µM |

Antimicrobial Screening: Kirby-Bauer Disk Diffusion Test

Causality: The pyrimidine scaffold is present in many antimicrobial agents.[1][2] Therefore, a primary screen for antibacterial and antifungal activity is a logical step. The Kirby-Bauer test is a standardized, simple, and rapid qualitative method to determine the susceptibility of microbes to a given compound.[14][15][16]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk.[14][17] The diameter of this zone is proportional to the compound's antimicrobial potency.[16][17]

Experimental Protocol: Kirby-Bauer Test

-

Inoculum Preparation: Prepare a bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension to create a confluent lawn.[15]

-

Disk Preparation: Impregnate sterile 6-mm filter paper disks with a known amount of the this compound stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent (DMSO) to evaporate completely.

-

Disk Application: Place the impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure full contact with the agar.

-

Controls:

-

Positive Control: A disk with a standard antibiotic (e.g., Penicillin for bacteria, Amphotericin B for fungi).

-

Negative Control: A disk impregnated only with the solvent (DMSO).

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[17]

-

Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation (Hypothetical)

| Test Microorganism | Compound (100 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Penicillin, 10 U) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |

| S. aureus (Gram +) | 18 | 25 | 0 |

| E. coli (Gram -) | 8 | 0 | 0 |

| C. albicans (Fungus) | 0 | N/A | 0 |

Antioxidant Screening: DPPH Radical Scavenging Assay